molecular formula C23H30ClN3O4S2 B2404522 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride CAS No. 1215603-15-8

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride

Cat. No.: B2404522
CAS No.: 1215603-15-8
M. Wt: 512.08
InChI Key: NVYHZZXDCTXUHK-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a benzo[d]thiazole core substituted with 5,7-dimethyl groups, a 4-methoxyphenylsulfonyl moiety, and a dimethylaminoethyl side chain. The propanamide backbone links these groups, and the hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-16-14-17(2)22-20(15-16)24-23(31-22)26(12-11-25(3)4)21(27)10-13-32(28,29)19-8-6-18(30-5)7-9-19;/h6-9,14-15H,10-13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYHZZXDCTXUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3O3S, with a molecular weight of approximately 468.0 g/mol. The structure features a benzo[d]thiazole moiety, a dimethylamino group, and a methoxyphenyl sulfonyl group, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC21H26ClN3O3S
Molecular Weight468.0 g/mol
SMILES NotationCc1cc(C)c2sc(N(CCN(C)C)C(=O)CS(=O)(=O)c3ccccc3)nc2c1.Cl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzo[d]thiazole Core : Utilizing thiazole derivatives and appropriate coupling agents.
  • Introduction of the Dimethylamino Group : Achieved through alkylation reactions.
  • Sulfonylation : The incorporation of the methoxyphenyl sulfonyl group is critical for biological activity.

Biological Activity

Research indicates that this compound exhibits significant antiviral activity, particularly as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. Unlike traditional antiviral agents that inhibit viral DNA synthesis directly, it interferes with viral DNA maturation and packaging processes, allowing it to maintain an excellent safety profile while effectively reducing viral load.

The mechanism by which this compound exerts its antiviral effects involves:

  • Inhibition of Viral Replication : By targeting specific stages in the viral life cycle.
  • Interference with DNA Maturation : This prevents the proper assembly of viral components necessary for replication.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antiviral Activity : A study demonstrated that this compound significantly reduced CMV replication in vitro, showcasing its potential as a therapeutic agent against viral infections.
  • Comparative Efficacy : In comparative studies with established antiviral drugs, this compound showed enhanced selectivity and efficacy against CMV, suggesting it may be a valuable addition to antiviral therapy regimens .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthesis, functional groups, and physicochemical properties.

Structural Features
Compound Name/Class Key Structural Elements Notable Substituents
Target Compound Benzo[d]thiazole, 4-methoxyphenylsulfonyl, dimethylaminoethyl, propanamide, hydrochloride 5,7-Dimethyl (benzothiazole), 4-methoxy (sulfonyl), tertiary amine (solubility enhancer)
Hydrazinecarbothioamides [4–6] () Hydrazinecarbothioamide, sulfonylbenzene, 2,4-difluorophenyl Halogenated aryl (2,4-difluorophenyl), C=S group (1243–1258 cm⁻¹ IR absorption)
S-Alkylated 1,2,4-Triazoles [10–15] () 1,2,4-Triazole, sulfonylbenzene, halogenated acetophenone Fluorophenyl, thione tautomer (νC=S at 1247–1255 cm⁻¹)
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b, ) Thiazole, phenylsulfonyl, chloromethyl Chloromethyl (reactive site for further derivatization)

Key Observations :

  • The target’s 4-methoxyphenylsulfonyl group contrasts with halogenated (Cl, Br, F) or unsubstituted phenylsulfonyl groups in . Methoxy groups typically enhance metabolic stability compared to halogens.
  • The dimethylaminoethyl side chain distinguishes it from simpler alkyl or aryl substituents in and , likely improving solubility and bioavailability .
  • Unlike thione-containing compounds in (e.g., [7–9]), the target lacks a C=S group, as indicated by the absence of IR bands at ~1250 cm⁻¹ .

Key Observations :

  • The target’s amide bond formation likely mirrors methods in and , where carbodiimides (EDC) and activators (HOBt) are employed .
  • Unlike the target, compounds utilize cyclization (e.g., triazole formation via NaOH reflux), which introduces heterocyclic diversity but requires stringent conditions .
Physicochemical Properties
Property/Compound Solubility IR Spectral Features Stability Considerations
Target Compound High (hydrochloride salt) Expected: C=O (1660–1680 cm⁻¹), SO₂ (1150–1350 cm⁻¹), NH/amine (3150–3400 cm⁻¹) Salt form reduces hygroscopicity
Hydrazinecarbothioamides [4–6] () Moderate (neutral molecules) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹) Thione tautomers may oxidize under basic conditions
S-Alkylated Triazoles [10–15] () Low (lipophilic substituents) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Stable in acidic/basic media due to aromaticity

Key Observations :

  • The hydrochloride salt in the target compound confers superior solubility compared to neutral analogs in .
  • The absence of C=S in the target simplifies stability profiles relative to thione-containing compounds, which may undergo tautomerism or oxidation .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Time48–72 hoursLonger durations improve coupling efficiency
Solvent (DMF vs. Ethanol)DMFHigher polarity enhances sulfonation rates
Catalyst (HBTU) Loading1.5 equiv.Reduces byproduct formation

Q. Table 2. Common Characterization Discrepancies and Solutions

DiscrepancyProbable CauseResolutionReference
NMR δ shifts vs. expectedSolvent polarity or tautomersUse DMSO-d6 for polar groups
CHNS deviation (>0.5%)Hydrates or impuritiesDry under vacuum (40°C, 24h)
IR band broadeningCrystal defectsRecrystallize from EtOAc

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